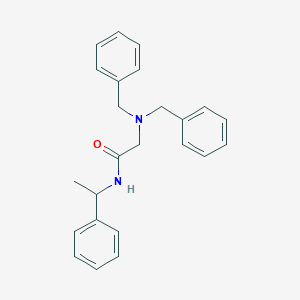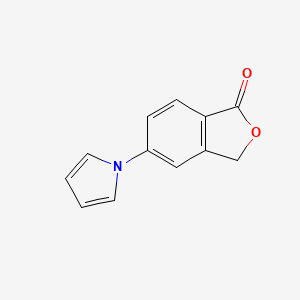
2-(dibenzylamino)-N-(1-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(dibenzylamino)-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dibenzylamino group and a phenylethyl group attached to the acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibenzylamino)-N-(1-phenylethyl)acetamide typically involves the reaction of dibenzylamine with N-(1-phenylethyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often incorporate additional steps for purification and quality control to ensure the consistency and reliability of the final product. Techniques such as recrystallization, distillation, and chromatography may be employed to achieve the desired purity.
化学反应分析
Types of Reactions
2-(dibenzylamino)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
2-(dibenzylamino)-N-(1-phenylethyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its effects on specific biological pathways or its use as a drug candidate.
Industry: The compound can be utilized in the development of new materials, pharmaceuticals, and other industrial products.
作用机制
The mechanism of action of 2-(dibenzylamino)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, and further research is needed to elucidate the detailed pathways involved.
相似化合物的比较
Similar Compounds
- 2-(diethylamino)-1-phenylethyl phenylcarbamate hydrochloride
- 2-phenethyl acetate
- α-substituted indolylacetamides
Uniqueness
2-(dibenzylamino)-N-(1-phenylethyl)acetamide is unique due to its specific structural features, such as the presence of both dibenzylamino and phenylethyl groups. These features may confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
属性
分子式 |
C24H26N2O |
|---|---|
分子量 |
358.5 g/mol |
IUPAC 名称 |
2-(dibenzylamino)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C24H26N2O/c1-20(23-15-9-4-10-16-23)25-24(27)19-26(17-21-11-5-2-6-12-21)18-22-13-7-3-8-14-22/h2-16,20H,17-19H2,1H3,(H,25,27) |
InChI 键 |
ORRTWPPRCOXASV-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-ethyl-4-(1,2-oxazol-5-yl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14944337.png)
![N-[2-(4-benzoylphenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B14944351.png)



![7'-Amino-1-(4-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B14944377.png)
![N-benzyl-4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxamide](/img/structure/B14944379.png)
![4-({5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine](/img/structure/B14944380.png)
![ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate](/img/structure/B14944381.png)
![1H-Pyrazole-1-acetic acid, 3-[(3-pyridinylcarbonyl)amino]-, ethyl ester](/img/structure/B14944384.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14944401.png)
![2'-Amino-5-methyl-2,5'-dioxo-1'-pyridin-3-YL-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B14944405.png)
![3-tert-butyl-7-[(3,4-dichlorobenzyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14944415.png)
![2-{[2-(2-Hydroxyethoxy)ethyl]amino}anthracene-9,10-dione](/img/structure/B14944423.png)
